(4E)-4-[(E)-1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one
Description
(4E)-4-[(E)-1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one is a complex organic compound characterized by its unique structure, which includes a pyrazolone core substituted with various aromatic groups
Properties
IUPAC Name |
(4E)-4-[(E)-1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrN3O3/c1-17-24(25(30)28(27-17)21-7-3-2-4-8-21)23(19-11-13-20(26)14-12-19)15-10-18-6-5-9-22(16-18)29(31)32/h2-16H,1H3/b15-10+,24-23+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGKLEUFBPSHRJ-DQWOSMAASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=C(C=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C(\C=C\C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4E)-4-[(E)-1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazolone core, followed by the introduction of the bromophenyl and nitrophenyl groups through condensation reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the bromophenyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4E)-4-[(E)-1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The aromatic groups and the pyrazolone core play crucial roles in binding to these targets, influencing biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar compounds include other pyrazolone derivatives with different substituents. For example:
Bromomethyl methyl ether: Similar in having a bromine atom but differs in its overall structure and applications.
Dichloroaniline: Shares the aromatic amine structure but has different substituents and properties.
Cyclopropanecarboxylic acid derivatives: Similar in having complex aromatic structures but differ in their specific functional groups and uses. The uniqueness of (4E)-4-[(E)-1-(4-bromophenyl)-3-(3-nitrophenyl)prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
